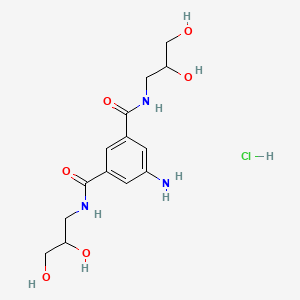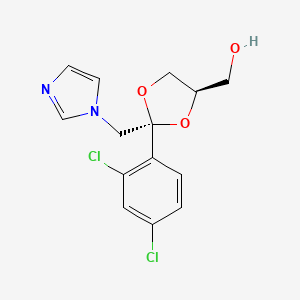![molecular formula C₁₆H₂₇FN₂O₅Si B1145282 (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1244762-86-4](/img/new.no-structure.jpg)
(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. This compound is structurally modified to enhance its stability and efficacy in various biochemical applications. The modifications include the addition of a fluoro group, a methyl group, and a tert-butyldimethylsilyl (TBDMS) protecting group, which collectively contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Fluorination: Introduction of the fluoro group at the 2’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The 2’ position is also methylated using methyl iodide in the presence of a base like sodium hydride.
Protection: The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ position.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the 2’ position, replacing the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 2’-oxo derivatives.
Reduction: Formation of 2’-hydroxy derivatives.
Substitution: Formation of 2’-substituted uridine analogs.
Scientific Research Applications
Chemistry
In chemistry, (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the study of steric and electronic effects in nucleoside chemistry.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and enzyme specificity. Its modifications can help in understanding the role of specific functional groups in biological processes.
Medicine
Medically, this compound has potential applications in antiviral and anticancer therapies. Its stability and resistance to enzymatic degradation make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of oligonucleotides for genetic research and diagnostics. Its stability and ease of incorporation into nucleic acid sequences make it valuable for various biotechnological applications.
Mechanism of Action
The mechanism of action of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids. The fluoro and methyl groups enhance its binding affinity and specificity for certain enzymes and receptors. The TBDMS group protects the molecule from enzymatic degradation, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the methyl and TBDMS groups, making it less stable.
2’-Methyl-2’-deoxyuridine: Lacks the fluoro and TBDMS groups, affecting its binding properties.
3’-O-TBDMS-2’-deoxyuridine: Lacks the fluoro and methyl groups, impacting its overall efficacy.
Uniqueness
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of fluoro, methyl, and TBDMS groups. This combination enhances its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1244762-86-4 |
|---|---|
Molecular Formula |
C₁₆H₂₇FN₂O₅Si |
Molecular Weight |
374.48 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)



